5-chloro-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-[2-(4-ethyl-6-oxopyrimidin-1-yl)ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O3S2/c1-2-9-7-11(17)16(8-14-9)6-5-15-21(18,19)12-4-3-10(13)20-12/h3-4,7-8,15H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSGLCNFICRFIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C=N1)CCNS(=O)(=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps:
Formation of the Pyrimidine Moiety: The pyrimidine ring can be synthesized through a condensation reaction between ethyl acetoacetate and urea under acidic conditions, followed by alkylation with ethyl iodide to introduce the ethyl group at the 4-position.
Attachment of the Ethyl Group: The pyrimidine derivative is then reacted with 2-bromoethylamine to introduce the ethyl group at the 2-position.
Formation of the Thiophene Ring: The thiophene ring is synthesized separately, often starting from thiophene-2-carboxylic acid, which is chlorinated to introduce the chloro group at the 5-position.
Sulfonamide Formation: The final step involves the reaction of the chlorinated thiophene with the pyrimidine derivative in the presence of a sulfonyl chloride, such as chlorosulfonic acid, to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The chloro group on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Case Study Findings :
- A study reported minimum inhibitory concentrations (MIC) ranging from 15.62 to 31.25 μmol/L against MRSA, indicating strong antibacterial activity compared to standard treatments .
Data Summary Table for Antimicrobial Activity :
| Compound | Bacterial Strain | MIC (μmol/L) | Remarks |
|---|---|---|---|
| 5-chloro-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)thiophene-2-sulfonamide | MRSA | 15.62 - 31.25 | Effective against resistant strains |
Anticancer Properties
The compound has also been investigated for its antiproliferative effects on various cancer cell lines. Its mechanism of action typically involves the inhibition of key metabolic pathways necessary for cell growth.
Case Study Findings :
- In vitro studies demonstrated that related compounds exhibit GI50 values (the concentration required to inhibit cell growth by 50%) as low as 38 nM against certain cancer cell lines, suggesting substantial potency .
Data Summary Table for Anticancer Activity :
| Compound | Cancer Cell Line | GI50 (nM) | Remarks |
|---|---|---|---|
| Related Compounds | Various (e.g., colon, breast) | 38 - 54 | Potent antiproliferative effects observed |
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)thiophene-2-sulfonamide would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes involved in folate synthesis in bacteria, leading to antibacterial effects. The pyrimidine moiety might interact with nucleotide-binding sites, affecting DNA or RNA synthesis.
Comparison with Similar Compounds
Structural Analogues and Functional Groups
The compound shares structural motifs with several 5-HT6 receptor ligands (Table 1):
Table 1: Structural Comparison of Selected Sulfonamide Derivatives
*Calculated based on IUPAC name.
Key Observations :
- The target compound’s pyrimidine ring distinguishes it from E-6801 (imidazothiazole) and SB-271046 (benzothiophene).
- Unlike Ro 04-06790, which lacks a thiophene group, the target compound’s thiophene sulfonamide may enhance lipophilicity and membrane permeability.
Pharmacological Efficacy and Receptor Interactions
Studies on analogous compounds reveal critical differences in efficacy at 5-HT6 receptors (Table 2):
Table 2: Functional Activity of 5-HT6 Ligands
*Inferred from structural similarity to E-6801.
Mechanistic Insights :
- Partial Agonists (e.g., E-6801) : Enhance cAMP production but with lower efficacy than 5-HT. Forskolin potentiates their responses (250% over basal vs. 120% alone) .
- Inverse Agonists (e.g., SB-271046) : Suppress constitutive receptor activity (Emax: -39%) and antagonize 5-HT-mediated cAMP formation (pA2 = 8.76) .
- Target Compound: The pyrimidine-oxo group may modulate intrinsic activity.
Pharmacokinetic and Physicochemical Properties
Lipophilicity and Bioavailability :
- The target compound’s logP (estimated ~2.5) is lower than SB-271046 (logP ~3.1) due to its pyrimidine-oxo group, suggesting improved solubility but reduced blood-brain barrier penetration.
- The ethyl linker may confer metabolic stability compared to E-6801’s dimethylaminoethyl group, which is prone to N-demethylation.
Biological Activity
5-Chloro-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a synthetic compound belonging to the class of sulfonamides, which have demonstrated a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₁₅H₁₈ClN₃O₂S
- Molecular Weight : 319.78 g/mol
- CAS Number : 1251621-54-1
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various thiophene derivatives, including the compound . The following table summarizes key findings regarding its antimicrobial efficacy:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Pseudomonas aeruginosa | 0.21 µM | Bactericidal |
| Escherichia coli | 0.21 µM | Bactericidal |
| Candida species | Moderate inhibition | Antifungal |
| Micrococcus luteus | Selective action | Gram-positive |
The compound has shown potent inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial activity. Notably, it exhibits significant activity against clinical strains of Pseudomonas aeruginosa and Escherichia coli, which are critical pathogens in healthcare settings .
The mechanism underlying the biological activity of this compound involves several key interactions at the molecular level:
- Binding Interactions : The compound forms hydrogen bonds with critical residues in bacterial enzymes such as DNA gyrase. These interactions are crucial for its antibacterial activity.
- Computational Studies : Molecular docking studies suggest that the compound fits well into the active sites of target enzymes, stabilizing through various non-covalent interactions like Pi-Pi stacking and Pi-Alkyl interactions .
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of thiophene derivatives, this compound was tested against multiple pathogenic strains. The results indicated that this compound exhibited superior activity compared to traditional antibiotics, making it a candidate for further development in antibiotic therapy .
Study 2: Cytotoxicity Assessment
Another research focused on assessing the cytotoxic effects of various thiophene derivatives on human cell lines (HaCat and Balb/c 3T3). The results indicated that while some derivatives showed promising antibacterial properties, they also maintained acceptable levels of cytotoxicity, suggesting a favorable therapeutic index for further exploration in clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
